molecular formula C17H16N4O3S2 B2369969 (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone CAS No. 2320681-06-7

(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone

Cat. No. B2369969
CAS RN: 2320681-06-7
M. Wt: 388.46
InChI Key: HVMYUKRKLHUAFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including an imidazole ring, a sulfonyl group, an azetidine ring, and a thiazole ring. Imidazole rings are present in many important biological molecules, such as histidine and the heme group. Sulfonyl groups are often used in medicinal chemistry to improve the pharmacokinetic properties of drugs. Azetidine rings are found in some natural products and pharmaceuticals, and thiazole rings are present in vitamin B1 and many drugs .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the imidazole ring could act as a nucleophile in a substitution reaction, or the sulfonyl group could be reduced to a sulfide .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group might increase the compound’s water solubility, while the aromatic rings might increase its lipophilicity .

Scientific Research Applications

Synthesis and Structure

  • A study by Wang et al. (2015) reports on the synthesis of novel N-phenylpyrazolyl aryl methanone derivatives containing the arylthio/sulfinyl/sulfonyl group. These compounds were synthesized via multi-step reactions and characterized by various spectroscopic methods. Some exhibited favorable herbicidal and insecticidal activities, highlighting the potential of sulfonyl-containing compounds in agricultural applications (Wang et al., 2015).

  • Research by Askar et al. (2016) focused on the synthesis of new imidazole derivatives containing the β-lactam ring, demonstrating the versatility of combining imidazole and azetidinone structures for generating novel compounds. These compounds were characterized using FT-IR and NMR spectroscopy (Askar et al., 2016).

Biological Activities

  • Hoppe et al. (1980) explored the synthesis and structural modifications of azetidinones, providing foundational knowledge on the chemical behavior and potential applications of azetidinone derivatives in the development of new therapeutic agents (Hoppe & Kloft, 1980).

  • Ghosal et al. (2016) discovered that an imidazole-based zwitterionic-salt catalyzed the regioselective opening of aziridines, underscoring the catalytic potential of imidazole derivatives in organic synthesis, which could be relevant for the synthesis and functionalization of complex molecules (Ghosal et al., 2016).

Mechanism of Action

The mechanism of action of the compound would depend on its biological target. For example, if the compound is designed to inhibit a particular enzyme, the imidazole ring might bind to the active site of the enzyme and block its activity .

Safety and Hazards

The safety and hazards of the compound would depend on its biological activity and physicochemical properties. For example, if the compound is highly reactive or toxic, it could pose a risk to health and safety .

Future Directions

Future research on the compound could involve optimizing its synthesis, studying its mechanism of action, or testing its activity against different biological targets. Additionally, the compound could be modified to improve its properties or reduce its toxicity .

properties

IUPAC Name

[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S2/c1-20-8-7-18-17(20)26(23,24)13-9-21(10-13)16(22)14-11-25-15(19-14)12-5-3-2-4-6-12/h2-8,11,13H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMYUKRKLHUAFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CSC(=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.